molecular formula C14H18ClN3O2 B13030042 Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate

Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate

Cat. No.: B13030042
M. Wt: 295.76 g/mol
InChI Key: BBTQTFLPEGURDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethyl)cyclopropane-1-carboxylate is a heterocyclic compound featuring a bicyclic pyridopyrimidine core fused with a cyclopropane-carboxylate moiety. The structure includes a 2-chloro-substituted 7,8-dihydropyrido[4,3-d]pyrimidine ring linked via an ethyl chain to a methyl cyclopropane-1-carboxylate group.

Properties

Molecular Formula

C14H18ClN3O2

Molecular Weight

295.76 g/mol

IUPAC Name

methyl 1-[2-(2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C14H18ClN3O2/c1-20-12(19)14(3-4-14)5-7-18-6-2-11-10(9-18)8-16-13(15)17-11/h8H,2-7,9H2,1H3

InChI Key

BBTQTFLPEGURDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)CCN2CCC3=NC(=NC=C3C2)Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 2 of the pyrido-pyrimidine ring undergoes nucleophilic substitution:
Example Reaction:

Target Compound+Amine R NH2 SNAr2 Amino substituted derivative+HCl\text{Target Compound}+\text{Amine R NH}_2\text{ }\xrightarrow{\text{SNAr}}\text{2 Amino substituted derivative}+\text{HCl}

Conditions:

  • Solvent: Chloroform or THF

  • Base: Triethylamine (Et₃N)

  • Temperature: Reflux (60–80°C)
    Key Findings:

  • Aryl/heteroaryl amines replace chlorine with >70% efficiency .

  • Electron-deficient amines (e.g., sulfonamides) show faster kinetics .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis to form carboxylic acid derivatives:
Reaction:

Methyl esterLiOH H2OCarboxylic acid+MeOH\text{Methyl ester}\xrightarrow{\text{LiOH H}_2\text{O}}\text{Carboxylic acid}+\text{MeOH}

Conditions:

  • Base: Lithium hydroxide (LiOH)

  • Solvent: THF/Water (4:1)

  • Temperature: Room temperature (RT)
    Applications:

  • Acid derivatives serve as intermediates for amide coupling.

Cyclopropane Ring Functionalization

The cyclopropane moiety participates in strain-driven reactions:
Reaction with Electrophiles:

Cyclopropane+Br2Radical Initiation1 2 Dibromocyclopropane derivative\text{Cyclopropane}+\text{Br}_2\xrightarrow{\text{Radical Initiation}}\text{1 2 Dibromocyclopropane derivative}

Conditions:

  • Light or AIBN initiator

  • Solvent: CCl₄

  • Temperature: 0–5°C
    Outcome:

  • Ring-opening reactions are less common due to steric protection by the pyrido-pyrimidine system.

Oxidation of Dihydropyrido-Pyrimidine

The 7,8-dihydro pyrido-pyrimidine core undergoes oxidation to aromatic pyrido-pyrimidine:
Reaction:

Dihydropyrido pyrimidineMnO2Pyrido pyrimidine+2H+\text{Dihydropyrido pyrimidine}\xrightarrow{\text{MnO}_2}\text{Pyrido pyrimidine}+2\text{H}^+

Conditions:

  • Oxidizing agent: Manganese(IV) oxide (MnO₂)

  • Solvent: Dichloromethane (DCM)
    Impact:

  • Aromaticity enhances π-stacking interactions in biological targets .

Biological Activity-Driven Modifications

The compound’s pyrido-pyrimidine core is modified to enhance pharmacokinetic properties:
Example:

  • Sulfonation: Introduces solubility-enhancing groups at position 5 .

  • Amination: Improves binding affinity for kinase targets (e.g., AKT, CDK) .

Mechanism of Action

The mechanism of action of Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridopyrimidine Family

Pyridopyrimidine derivatives are widely explored for their pharmacological properties. Below is a comparative analysis of key analogues:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features
Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethyl)cyclopropane-1-carboxylate (Target) 7,8-Dihydropyrido[4,3-d]pyrimidine 2-Cl, ethyl-linked cyclopropane-carboxylate 320.5 Rigid cyclopropane enhances stability; ester group may act as a prodrug.
5-(4-Fluorophenyl)-6-methyl-4-pyrrolidin-1-yl-5,8-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d]triazine Pyrazolo-pyrano-triazine 4-Fluorophenyl, methyl, pyrrolidine ~450 (estimated) Extended aromatic system; fluorophenyl enhances lipophilicity.
Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate Pyridine-pyrrole hybrid Cyano, trifluoromethyl, ethyl ester 328.2 Trifluoromethyl group improves metabolic resistance; cyano aids binding.
1-[4-Butylamino-6-chloro-2-(methylsulfanyl)pyrimidin-5-yl]-3-phenylprop-2-en-1-ol Chloropyrimidine Butylamino, methylsulfanyl, propenol-phenyl 356.0 Sulfur-containing substituents may influence redox stability and solubility.

Functional Group Analysis

  • Cyclopropane-Carboxylate vs. This rigidity may improve target binding selectivity.
  • Chlorine Substituent: The 2-chloro group on the pyridopyrimidine core is critical for electronic effects, enhancing π-π stacking interactions in kinase binding pockets. Similar chloro-substituted pyrimidines (e.g., ) demonstrate improved inhibitory potency compared to non-halogenated variants.
  • Ester vs. Carboxylic Acid: The methyl ester in the target compound likely serves as a prodrug, as seen in cyclopropane-carboxylate derivatives (e.g., methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate ), which hydrolyze in vivo to active carboxylic acids.

Pharmacological and Physicochemical Properties

  • Solubility: The ester group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to carboxylic acid derivatives (e.g., 4-(4-fluorophenyl)-N-[(1Z)-(4-fluorophenyl)methylene]-5-imino-3-methyl-1,4-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6(5H)-amine , logP ~3.8).
  • Metabolic Stability : The cyclopropane ring may reduce oxidative metabolism, as observed in cyclopropane-containing drugs like carfilzomib .
  • Biological Activity: Pyridopyrimidines are known kinase inhibitors. While specific activity data for the target compound is unavailable, structurally related compounds (e.g., ) show IC50 values in the nanomolar range against tyrosine kinases.

Biological Activity

Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate (CAS Number: 2087477-59-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H16ClN3O2C_{13}H_{16}ClN_{3}O_{2}, with a molecular weight of 281.74 g/mol. The structure features a cyclopropane ring and a pyrido[4,3-d]pyrimidine moiety, which are known to influence its biological properties.

PropertyValue
CAS Number2087477-59-4
Molecular FormulaC13H16ClN3O2
Molecular Weight281.74 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

Antitumor Activity

Research indicates that compounds containing pyrido[4,3-d]pyrimidine structures have demonstrated antitumor activity. For instance, studies on related compounds have shown effectiveness as tyrosine kinase inhibitors, which are crucial in cancer therapy. The substitution patterns at the C5 and C6 positions of the pyrimidine ring significantly affect their selectivity and potency against various cancer cell lines .

Enzyme Inhibition

This compound may inhibit specific enzymes involved in cancer progression. For example, derivatives of pyrido[3,4-d]pyrimidines have been identified as potent inhibitors of histone lysine demethylases (KDMs), which play a role in epigenetic regulation of gene expression related to cancer .

Case Studies

  • Histone Demethylase Inhibition
    A study focused on 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives found that these compounds effectively inhibited KDM4 and KDM5 enzymes. The structural modifications led to enhanced selectivity and potency against various cancer cell lines .
  • Tyrosine Kinase Inhibition
    Research has shown that certain derivatives of pyrido[4,3-d]pyrimidines exhibit significant activity against tyrosine kinases implicated in oncogenic signaling pathways. These findings suggest that this compound could be explored further for its potential as an anticancer agent .

Q & A

Q. Basic Characterization

  • X-ray Crystallography : Use SHELXL () for refinement, ensuring hydrogen atoms are placed geometrically and thermal parameters are constrained. Validate using the CIF file with checkCIF/PLATON () to detect outliers in bond lengths/angles .
  • NMR Analysis : Compare experimental 1H^1H and 13C^{13}C NMR shifts with DFT-calculated values. For example, reports δ 1.44–1.47 ppm for cyclopropane protons, which can be benchmarked against computed spectra .

What experimental challenges arise in isolating diastereomers during synthesis, and how can they be resolved?

Advanced Challenge
Diastereomers may form due to the chiral cyclopropane or pyridopyrimidine core. Solutions include:

  • Chromatographic Separation : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/EtOAc gradients. notes uncharacterized products (e.g., Compound 247), suggesting incomplete resolution .
  • Crystallization : Induce selective crystallization by varying solvent polarity (e.g., tert-butyl methyl ether for hydrophobic derivatives).

How should researchers address contradictions between computational and experimental NMR data?

Advanced Data Analysis
Discrepancies often arise from solvent effects or dynamic processes. Methodological steps:

  • Solvent Correction : Apply the IEFPCM model in Gaussian to simulate DMSO-d₆ or CDCl₃ environments ( reports shifts in DMSO-d₆) .
  • Dynamic NMR : Perform variable-temperature 1H^1H NMR to detect conformational exchange. For example, cyclopropane ring puckering may cause peak broadening at 298 K .

What strategies optimize the compound’s stability under biological assay conditions (e.g., aqueous buffers)?

Q. Advanced Stability Optimization

  • Prodrug Design : Replace the methyl ester with a pivaloyloxymethyl group to enhance hydrolytic stability (analogous to ’s ethyl-to-methyl substitutions) .
  • pH Adjustment : Use citrate buffers (pH 4–5) to minimize ester hydrolysis. ’s uncharacterized products (e.g., Compound 247) may reflect instability under neutral conditions .

How can researchers design SAR studies to evaluate the impact of the chloro-substituent on target binding?

Q. Advanced SAR Design

  • Isosteric Replacements : Synthesize analogs with Br, CF₃, or H at the 2-chloro position (see ’s chloro-to-alkyl substitutions) .
  • Docking Studies : Use PyMOL or AutoDock to model interactions with targets like kinases or GPCRs. Compare binding scores with experimental IC₅₀ values from enzymatic assays.

What analytical methods are critical for detecting trace impurities in final compounds?

Q. Advanced Purity Analysis

  • LC-MS/MS : Employ a C18 column with 0.1% formic acid in H₂O/MeCN gradients. Detect impurities <0.1% ( uses ESIMS for m/z validation) .
  • HPLC-UV : Monitor at 254 nm for aromatic moieties. reports HPLC purity >98% for similar compounds .

How should crystallographers handle twinning or disorder in the pyridopyrimidine core?

Q. Advanced Crystallography

  • Twin Refinement : Use SHELXL’s TWIN/BASF commands (). For disorder, split atoms with PART instructions and refine occupancy ratios .
  • Validation : Cross-check with R1/wR2 ratios; acceptable thresholds are <5% and <15%, respectively () .

What computational tools predict metabolic liabilities of the methyl ester group?

Q. Advanced ADME Prediction

  • CYP450 Metabolism : Use Schrödinger’s MetaSite to identify oxidation sites.
  • Esterase Susceptibility : Apply FAF-Drugs4 to predict hydrolysis rates. Modify the ester to a carbamate if rapid clearance is observed .

How can researchers mitigate low yields in multi-step syntheses involving sensitive intermediates?

Q. Advanced Process Optimization

  • Flow Chemistry : Use microreactors for exothermic steps (e.g., cyclopropanation) to improve control.
  • Protecting Groups : Introduce Boc or Fmoc groups for amine intermediates ( uses tosyl protection) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.